Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole structure
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
CAS No:97421-12-0
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
    • 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
    • 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
    • 1-tert-butyl-4-nitro-1H-pyrazole
    • 1-tert-butyl-4-nitropyrazole
    • 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
    • CS-0207669
    • AKOS016001907
    • MFCD11845714
    • FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • BS-24740
    • DB-363796
    • XDA42112
    • 97421-12-0
    • DTXSID50463282
    • SCHEMBL1522012
    • MDL: MFCD11845714
    • Inchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
    • InChI Key: FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O

Computed Properties

  • Exact Mass: 169.085126602g/mol
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 63.6Ų

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Pricemore >>

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1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Reference
N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases
Oguro, Yuya; Miyamoto, Naoki; Takagi, Terufumi; Okada, Kengo; Awazu, Yoshiko; et al, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, 80 °C
Reference
Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 80 °C
Reference
New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media
Nishiwaki, Nagatoshi; Ogihara, Takuma; Takami, Toshiko; Tamura, Mina; Ariga, Masahiro, Journal of Organic Chemistry, 2004, 69(24), 8382-8386

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Reference
Preparation of isoquinoline derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt
Reference
Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors
Kawahata, Wataru; Asami, Tokiko; Irie, Takayuki; Sawa, Masaaki, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
Reference
Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives
, Federal Republic of Germany, , ,

Production Method 10

Reaction Conditions
Reference
Salts and solid forms of an FGFR inhibitor and processes of preparing thereof
, United States, , ,

Production Method 11

Reaction Conditions
Reference
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Production Method 12

Reaction Conditions
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, United States, , ,

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products

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